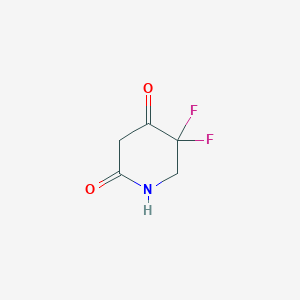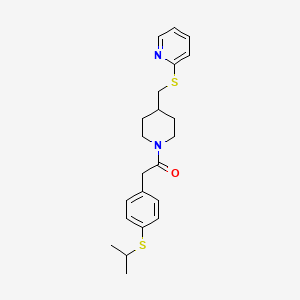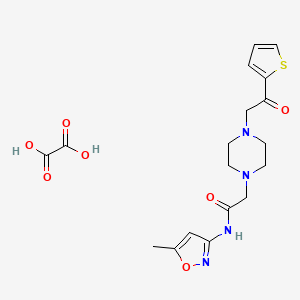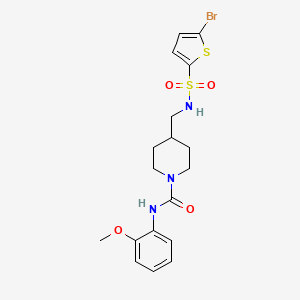
5,5-Difluoropiperidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoropiperidine-2,4-dione is a useful research compound. Its molecular formula is C5H5F2NO2 and its molecular weight is 149.097. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized 5,5-Difluoropiperidines
A study by Moens et al. (2012) developed a strategy for the synthesis of functionalized 5,5-difluoropiperidines, which are of interest as building blocks in medicinal chemistry. Starting from 2,2-difluoroglutaric anhydride, synthesized from ethyl bromodifluoroacetate, the researchers were able to produce 5,5-difluoropiperidinone carboxylic acids by reacting with various imines. This method enabled the isolation of trans-substituted 5,5-difluoro-2-arylpiperidinone-3-carboxylates, which upon reduction yielded new trans-2-aryl-1-benzyl-5,5-difluoro-3-hydroxymethylpiperidines in excellent yields, demonstrating their potential as a versatile building block in the field of medicinal chemistry Moens et al., 2012.
Structural Chemistry of Compounds with Geminal-Difluoramino Groups
In another study, Butcher et al. (2002) investigated the structural chemistry of molecules containing geminal-difluoramino (NF2) groups. This research provided insights into the conformation and crystal structures of various difluoramino compounds, highlighting the ordered nature of geminal-NF2 groups due to steric interactions. The study's findings on the unusual metrical parameters and the high degree of pyramidalization of these groups contribute to the understanding of the structural aspects of fluorinated compounds, which can influence their chemical reactivity and potential applications in materials science Butcher et al., 2002.
Laser Pyrolysis Studies of β-Diketonate Precursors
Russell and Yee (2005) focused on the thermal decomposition of β-diketones, including 5,5-difluoropiperidine-2,4-dione derivatives, using IR laser-powered homogeneous pyrolysis. This study sheds light on the decomposition pathways and the formation of various compounds through elimination reactions. The research contributes to the understanding of the thermal behavior of β-diketones, which is crucial for their application in chemical vapor deposition processes and the synthesis of advanced materials Russell & Yee, 2005.
Synthesis and Properties of Diazopiperidiones
Tattersall et al. (2004) explored the synthesis of 3-diazopiperi-2,4-diones as photoactive substrates for microlithography. This research highlights the potential of diazopiperidiones in the development of nonchemically amplified photoresists for deep ultraviolet lithography, demonstrating the compound's utility in the field of photolithography and semiconductor manufacturing Tattersall et al., 2004.
Eigenschaften
IUPAC Name |
5,5-difluoropiperidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NO2/c6-5(7)2-8-4(10)1-3(5)9/h1-2H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHUNPPKWGHOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(CNC1=O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-benzyl-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2482409.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2482410.png)

![N-Methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2482414.png)



![1-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2482421.png)
![Methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2482423.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482428.png)

![N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2482431.png)
